RAS(ON) Targeting: Molecular Glue vs. Covalent Inhibitors
Pan-RAS-IN-2 acts as a molecular glue that induces ternary complex formation between CYPA and the active GTP-bound RAS(ON) state, a mechanism distinct from covalent GDP-state binders like sotorasib and adagrasib . While sotorasib and adagrasib selectively lock KRAS G12C in the inactive GDP-bound conformation, Pan-RAS-IN-2 targets the active signaling-competent RAS state, enabling inhibition of multiple RAS mutants and wild-type RAS that cannot be achieved with G12C-specific covalent inhibitors [1].
| Evidence Dimension | Mechanism of RAS inhibition |
|---|---|
| Target Compound Data | Ternary complex formation with CYPA and RAS(ON); non-covalent molecular glue mechanism |
| Comparator Or Baseline | Sotorasib/Adagrasib: Covalent binding to KRAS G12C GDP-bound inactive state |
| Quantified Difference | N/A - Qualitative mechanistic distinction |
| Conditions | Biochemical and structural characterization |
Why This Matters
This mechanistic distinction directly impacts mutation coverage—Pan-RAS-IN-2 can be used in models harboring any RAS mutation or wild-type RAS, whereas G12C-specific covalent inhibitors are restricted to KRAS G12C models only.
- [1] Hallin, J., et al. (2020). The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients. Cancer Discovery, 10(1), 54-71. View Source
